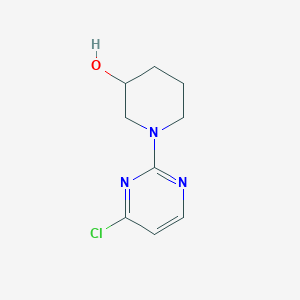

1-(4-Chloropyrimidin-2-yl)piperidin-3-ol

Beschreibung

1-(4-Chloropyrimidin-2-yl)piperidin-3-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at position 3 and a 4-chloropyrimidine moiety at the nitrogen atom. This compound has garnered interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence biological activity, solubility, and target selectivity.

Eigenschaften

CAS-Nummer |

916791-09-8 |

|---|---|

Molekularformel |

C9H12ClN3O |

Molekulargewicht |

213.66 g/mol |

IUPAC-Name |

1-(4-chloropyrimidin-2-yl)piperidin-3-ol |

InChI |

InChI=1S/C9H12ClN3O/c10-8-3-4-11-9(12-8)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2 |

InChI-Schlüssel |

LDDPUUZWMVKFQT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CN(C1)C2=NC=CC(=N2)Cl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(4-Chloropyrimidin-2-yl)piperidin-3-ol typically involves the reaction of 4-chloropyrimidine with piperidin-3-ol under specific conditions. One common synthetic route includes the use of a base such as sodium hydride (NaH) to deprotonate the piperidin-3-ol, followed by nucleophilic substitution with 4-chloropyrimidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(4-Chlorpyrimidin-2-yl)piperidin-3-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe in der Piperidin-3-ol-Einheit kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu einem Keton oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zum entsprechenden Amin reduziert werden.

Substitution: Das Chloratom im Pyrimidinring kann unter basischen Bedingungen durch Nukleophile wie Amine oder Thiole substituiert werden.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören Basen wie Natriumhydroxid (NaOH) für Substitutionsreaktionen und Lösungsmittel wie Ethanol oder Methanol für Oxidations- und Reduktionsreaktionen. Zu den wichtigsten Produkten, die aus diesen Reaktionen gebildet werden, gehören Ketone, Amine und substituierte Pyrimidine.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorpyrimidin-2-yl)piperidin-3-ol hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Chlorpyrimidin-2-yl)piperidin-3-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann es beispielsweise bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu antiproliferativen Wirkungen führt . Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Einsatzkontext ab.

Wissenschaftliche Forschungsanwendungen

1-(4-Chloropyrimidin-2-yl)piperidin-3-ol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Chloropyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Hydroxyl or Amine Substituents

Table 1: Key Structural Analogs and Their Properties

- For instance, 3-OH derivatives show higher selectivity for SK1 over SK2 (15-fold) compared to 4-OH analogs .

- Amine vs.

Analogs with Modified Heterocyclic Cores

Table 2: Pyrimidine vs. Quinoline-Based Analogs

- Quinoline vs. Pyrimidine: Quinoline-based analogs (e.g., 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol) exhibit stronger binding to the SARS-CoV-2 spike protein (ΔG = -8.2 kcal/mol) compared to pyrimidine derivatives, likely due to enhanced hydrophobic interactions .

- Chlorine Position: The 4-chloro substituent on pyrimidine (in the target compound) versus 6-chloro on quinoline alters electron distribution, impacting ligand-receptor interactions .

Substituent Effects on Selectivity and Potency

Table 3: Impact of Substituents on SK1 Inhibition

| Compound Name | Substituent | SK1 Selectivity (vs. SK2) | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1-(4-Octylphenethyl)piperidin-3-ol | 4-Octylphenethyl | 15.0-fold | 0.12 | |

| This compound | 4-Chloropyrimidin-2-yl | N/A | N/A |

- Alkyl vs. Aromatic Substituents : Alkyl chains (e.g., 4-octylphenethyl in RB-019) enhance SK1 selectivity by interacting with hydrophobic pockets, whereas aromatic groups like 4-chloropyrimidine may favor π-π stacking in enzyme active sites .

Biologische Aktivität

1-(4-Chloropyrimidin-2-yl)piperidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a chloropyrimidine moiety, which contributes to its biological activity.

Research indicates that this compound exhibits its biological effects primarily through interactions with specific molecular targets. For instance, it has been investigated for its ability to inhibit certain enzymes and receptors involved in various signaling pathways.

Antitumor Activity

Several studies have explored the antitumor potential of this compound. A notable study demonstrated that this compound showed significant cytotoxic effects against various cancer cell lines, including colorectal and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT-29 (Colorectal) | 5.2 | Apoptosis induction |

| A549 (Lung) | 6.8 | Cell cycle arrest (G1 phase) |

Antimicrobial Activity

In addition to its antitumor properties, this compound has exhibited antimicrobial activity against various pathogens. In vitro assays revealed that it is particularly effective against Gram-positive bacteria and certain fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Candida albicans | 20 |

Case Studies

A recent clinical study assessed the efficacy of this compound in combination with standard chemotherapy agents for treating advanced colorectal cancer. The study reported an improved response rate compared to chemotherapy alone, suggesting a synergistic effect when used in combination therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural features. Variations in the piperidine ring and substitutions on the pyrimidine moiety have been systematically studied to optimize potency and selectivity against target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.